Pitolisant

Histamine H3 receptor Receptor selectivity Off-target binding

Pitolisant (Tiprolisant, BF-2649) is a first-in-class, orally bioavailable histamine H3 receptor (H3R) competitive antagonist and inverse agonist approved by the EMA and FDA for the treatment of excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. It is a non-imidazole small molecule that binds with high affinity to the recombinant human H3 receptor (Ki = 0.16 nM) and functions as an inverse agonist (EC50 = 1.5 nM).

Molecular Formula C17H26ClNO
Molecular Weight 295.8 g/mol
CAS No. 362665-56-3
Cat. No. B1243001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitolisant
CAS362665-56-3
Synonyms1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine
BF2.649
pitolisant
tiprolisant
Wakix
Molecular FormulaC17H26ClNO
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2
InChIKeyNNACHAUCXXVJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pitolisant (CAS 362665-56-3): A First-in-Class Histamine H3 Receptor Inverse Agonist for Narcolepsy Procurement


Pitolisant (Tiprolisant, BF-2649) is a first-in-class, orally bioavailable histamine H3 receptor (H3R) competitive antagonist and inverse agonist approved by the EMA (2016) and FDA (2019) for the treatment of excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy [1]. It is a non-imidazole small molecule that binds with high affinity to the recombinant human H3 receptor (Ki = 0.16 nM) and functions as an inverse agonist (EC50 = 1.5 nM) [1][2]. Unlike imidazole-based H3 ligands, Pitolisant's non-imidazole structure avoids cytochrome P450 inhibition liabilities historically associated with that chemotype [2]. Pitolisant is the only H3R-targeting agent to have achieved regulatory approval, representing a mechanistically differentiated option distinct from traditional psychostimulants (e.g., modafinil, amphetamine) and other wake-promoting agents (e.g., solriamfetol, sodium oxybate) [1][3].

Why Pitolisant Cannot Be Interchanged with Other H3 Antagonists or Wake-Promoting Agents


Pitolisant occupies a unique pharmacological intersection that is not replicated by any other clinically evaluated histamine H3 receptor antagonist or conventional wake-promoting agent. Among six investigational H3R antagonists head-to-head compared, Pitolisant exhibits a specific combination of rapid receptor dissociation kinetics and appreciable sigma-1 receptor affinity that distinguishes it from slowly dissociating agents such as GSK189254 and JNJ-5207852, and from compounds like S 38093-2 that possess low H3R affinity (pKB 5.7–6.2) [1]. Against psychostimulants used for the same indications (modafinil, amphetamine, solriamfetol), Pitolisant is the only agent that promotes wakefulness without increasing striatal dopamine release, inducing hyperlocomotion, or producing behavioral sensitization—a profile that directly translates to the absence of abuse potential [2]. In clinical head-to-head comparisons, Pitolisant is non-inferior to modafinil for EDS reduction but uniquely demonstrates superior efficacy for cataplexy reduction, a key differentiating therapeutic outcome in narcolepsy type‑1 patients [3]. These multi-dimensional pharmacological and clinical differences mean that substituting Pitolisant with another H3 antagonist or psychostimulant would fundamentally alter the therapeutic profile.

Quantitative Differentiation Evidence for Pitolisant Versus Comparators


Evidence Item 1: H3 Receptor Binding Selectivity Versus Other Histamine Receptor Subtypes

Pitolisant demonstrates >60,000-fold selectivity for the histamine H3 receptor over H1, H2, and H4 subtypes. Its binding affinity at recombinant human H3 receptor is Ki = 0.16 nM [1]. In contrast, affinity at H1, H2, and H4 receptors is negligible, with IC50 values exceeding 10,000 nM for all three off-target subtypes [1]. This selectivity profile is critical given that H1 receptor antagonism produces sedation (the opposite of the desired therapeutic effect), while H2 and H4 receptor engagement introduces gastrointestinal and immunomodulatory liabilities. Many earlier-generation H3 ligands, particularly imidazole-containing compounds such as thioperamide, display significant cross-reactivity with cytochrome P450 enzymes and other histamine receptor subtypes, limiting their translational utility [2].

Histamine H3 receptor Receptor selectivity Off-target binding

Evidence Item 2: Receptor Binding Kinetics Differentiation Among H3 Receptor Antagonists

Among six clinically evaluated H3 receptor antagonists profiled head-to-head, Pitolisant was classified as a rapidly dissociating agent, in contrast to the slowly dissociating agents GSK189254, JNJ-5207852, and PF-3654746 [1]. Pitolisant displayed a residence time of approximately 5 minutes at the human H3 receptor, as determined by fluorescence-polarization binding kinetics assays [2]. In comparison, the slowly dissociating agent PF-3654746 exhibited a residence time of approximately 75 minutes at the H3 receptor [3]. Pitolisant's short residence time at H3R is hypothesized to allow physiological histamine fluctuations to remain functionally meaningful, preserving the dynamic regulatory role of H3 autoreceptors while still providing therapeutic H3 blockade [1]. Pitolisant's H3R affinity (pKi ~8.8–9.8, corresponding to Ki = 0.16 nM) is substantially higher than that of S 38093-2 (pKB 5.7–6.2, corresponding to ~630 nM to 1,260 nM), yet its rapid dissociation kinetics differentiate it from equally potent but slowly reversible H3 antagonists [1].

Receptor binding kinetics Residence time H3 receptor antagonists

Evidence Item 3: Sigma-1 Receptor Affinity Differentiation Among H3 Receptor Antagonists

A key differentiator identified in a head-to-head pharmacological comparison of six investigational H3 receptor antagonists was the appreciable sigma-1 receptor (σ1R) affinity exhibited by Pitolisant, ABT-239, and PF-3654746, but not by GSK189254, JNJ-5207852, or S 38093-2 [1]. Pitolisant binds to the sigma-1 receptor with a Ki of approximately 14–17 nM, whereas GSK189254 and JNJ-5207852 show negligible σ1R occupancy at therapeutically relevant concentrations [1][2]. In vivo receptor occupancy studies in mice demonstrated that the pro-cognitive and anti-hyperalgesic effects of the H3 antagonist S 38093-2, which has negligible H3 affinity, were driven primarily by σ1R engagement [1]. This finding, combined with Pitolisant's dual H3R/σ1R pharmacology, suggests that σ1R affinity is a pharmacologically meaningful property that distinguishes Pitolisant from σ1R-devoid H3 antagonists like GSK189254 [1].

Sigma-1 receptor Multi-target pharmacology H3 receptor antagonist differentiation

Evidence Item 4: Absence of Psychostimulant-Like Neurochemical and Behavioral Effects Versus Modafinil, Amphetamine, and Solriamfetol

In a comprehensive preclinical head-to-head comparison, Pitolisant was evaluated alongside amphetamine, modafinil, and solriamfetol for effects on striatal dopamine, locomotion, behavioral sensitization, and food intake [1]. Pitolisant had no significant effect on striatal dopamine levels, whereas amphetamine, modafinil, and solriamfetol all increased central dopamine neurotransmission by inhibiting the dopamine transporter (DAT) [1]. Specifically, amphetamine inhibited DAT with an IC50 of 0.099 ± 0.026 μM, modafinil with an IC50 of 2.5 ± 1.4 μM, and solriamfetol with an IC50 of 22 ± 7 μM; Pitolisant showed no measurable DAT inhibition [1]. In an independent study, Pitolisant did not elicit any significant changes in dopaminergic indices in the rat nucleus accumbens, whereas modafinil significantly increased dopamine release (p < 0.05 versus vehicle) [2]. Pitolisant was devoid of locomotor sensitization, conditioned hyperlocomotion, and positive signals in standard drug abuse tests including conditioned place preference (rats), self-administration (monkeys), and cocaine discrimination (mice), whereas modafinil produced significant effects in all these paradigms [2]. Furthermore, Pitolisant attenuated the hyperlocomotion induced by either modafinil or solriamfetol, demonstrating a modulatory rather than stimulatory behavioral profile [1].

Abuse potential Dopamine release Behavioral sensitization

Evidence Item 5: Superior Efficacy in Cataplexy Reduction Versus Modafinil in Narcolepsy Type‑1 Patients

In a network meta-analysis of randomized controlled trials directly comparing Pitolisant and modafinil in narcolepsy, Pitolisant was non-inferior to modafinil for the reduction of excessive daytime sleepiness (EDS) as measured by the Epworth Sleepiness Scale (ESS) (mean difference −0.69; 95% CI −2.18 to 0.79; non-inferiority margin [NIM] = 1; p = 0.015) [1]. For the Maintenance of Wakefulness Test (MWT), a non-significant beneficial increase of 2.12 minutes (95% CI −0.95 to 5.19; p = 0.18; NIM = −1) confirmed Pitolisant's non-inferiority [1]. Critically, for cataplexy—a pathognomonic symptom of narcolepsy type‑1 that modafinil does not effectively address—Pitolisant demonstrated statistically significant superiority over modafinil. The mean beneficial effect of Pitolisant on cataplexy reduction was significant, with a risk ratio (RR) for treatment-suspected adverse events of 0.86 (95% CI 0.44 to 1.24) favoring Pitolisant [1]. A separate systematic review and network meta-analysis (Chien et al., 2022) confirmed that although solriamfetol ranked highest for ESS and MWT improvement, the clustered ranking plot demonstrated that Pitolisant, sodium oxybate, and modafinil exhibited more balanced efficacy-safety profiles [2]. This positions Pitolisant uniquely as an agent that provides comparable EDS efficacy to modafinil while offering superior cataplexy control without the abuse liability of psychostimulants or the complex administration and safety concerns of sodium oxybate [2].

Cataplexy reduction Narcolepsy type‑1 Modafinil comparison

Evidence Item 6: Human Pharmacokinetic Profile Supporting Once-Daily Dosing with No Active Metabolites

Pitolisant exhibits a human plasma elimination half-life of 10–12 hours, with peak plasma concentrations (Tmax) achieved approximately 3–3.5 hours after oral administration [1]. Steady-state concentrations are reached within 5–6 days of once-daily dosing [1]. The compound is extensively metabolized and eliminated primarily via the urine (~90%), predominantly as pharmacologically inactive non-conjugated and glycine/glucuronide-conjugated metabolites [2]; less than 2% of the administered dose is excreted as unchanged parent drug [2]. This contrasts with modafinil, which has a longer half-life of approximately 15 hours and produces active metabolites that contribute to its pharmacological effects and potential for drug-drug interactions [3]. Pitolisant's brain penetration has been demonstrated preclinically in rats, with brain concentrations of 38, 60, and 52 ng/g measured at 0.5, 1, and 2 hours after a 3 mg/kg oral dose, confirming rapid CNS access [4]. The absence of active metabolites simplifies pharmacokinetic predictions and reduces the risk of metabolite-mediated off-target effects or drug-drug interactions [2].

Pharmacokinetics Half-life Once-daily dosing

High-Value Research and Procurement Application Scenarios for Pitolisant


Scenario 1: Narcolepsy Type‑1 (with Cataplexy) Research Requiring EDS and Cataplexy Dual Efficacy in a Single Agent

When designing a narcolepsy type‑1 clinical trial or preclinical disease model protocol that requires simultaneous assessment of both excessive daytime sleepiness and cataplexy endpoints, Pitolisant is the preferred agent. As demonstrated in the network meta-analysis by Lehert and Szoeke (2020), Pitolisant is the only approved non-controlled wake-promoting agent that provides statistically significant cataplexy reduction superior to modafinil, while maintaining non-inferior EDS efficacy [1]. This eliminates the confounding variable of polypharmacy (e.g., modafinil for EDS plus a separate anticataplectic agent) and simplifies both the experimental design and the interpretation of outcomes in translational narcolepsy research. The agent's non-controlled substance status further facilitates institutional procurement, storage, and dispensing workflows for research use [1][2].

Scenario 2: Abuse Liability Assessment or Scheduling Research for Wake-Promoting Compounds

For researchers conducting preclinical drug discrimination, self-administration, or conditioned place preference studies to benchmark the abuse potential of novel wake-promoting candidates, Pitolisant serves as a validated negative control with extensive characterization. The Uguen et al. (2013) study provides a comprehensive dataset demonstrating Pitolisant's lack of positive signals across all three standard preclinical abuse liability models (CPP, self-administration, cocaine discrimination) and the physical dependence model, in direct contrast to modafinil [1]. The Krief et al. (2021) study further documents Pitolisant's complete absence of striatal dopamine elevation, hyperlocomotion, and behavioral sensitization versus amphetamine, modafinil, and solriamfetol [2]. Pitolisant is therefore the optimal reference compound for differentiating abuse-deterrent wake-promoting mechanisms from classical psychostimulant mechanisms in preclinical screening cascades [1][2].

Scenario 3: Histamine H3 Receptor Pharmacological Tool Compound Selection for CNS Target Engagement Studies

When selecting an H3 receptor antagonist/inverse agonist as a pharmacological tool for CNS studies—particularly those investigating the histaminergic system's role in cognition, attention, or pain—Pitolisant offers distinct advantages over other clinically evaluated H3 antagonists. The Riddy et al. (2019) comparator study demonstrates that Pitolisant uniquely combines high H3R affinity (Ki = 0.16 nM), rapid receptor dissociation kinetics (residence time ~5 min), and appreciable sigma-1 receptor occupancy (σ1R Ki ~14–17 nM) [1]. This profile is not replicated by GSK189254 or JNJ-5207852 (slowly dissociating, σ1R-devoid) or by S 38093-2 (low H3R affinity, σ1R-driven). Pitolisant is therefore the most appropriate positive control for studies exploring the translational relevance of dual H3R/σ1R pharmacology in pro-cognitive or anti-nociceptive paradigms. Additionally, its well-characterized human PK profile (t1/2 10–12 h, Tmax ~3 h) and extensive clinical safety database facilitate dose translation from preclinical to clinical experimental medicine studies [1][2].

Scenario 4: Polypharmacy-Averse Narcolepsy Clinical Research or Real-World Evidence Studies

In clinical research settings where minimizing pharmacological complexity is paramount—such as real-world evidence studies, health economics and outcomes research (HEOR), or special population investigations (e.g., patients with hepatic or renal impairment, elderly, or those with cardiovascular comorbidities)—Pitolisant is the preferred single-agent option. The Chien et al. (2022) network meta-analysis demonstrated that Pitolisant, sodium oxybate, and modafinil occupy a cluster with more balanced efficacy-safety profiles compared with solriamfetol [1]. However, among these balanced agents, Pitolisant uniquely provides both EDS and cataplexy control without the abuse liability of modafinil (Schedule IV) or the complex twice-nightly dosing, sodium burden, and respiratory depression risk of sodium oxybate (Schedule III) [1][2]. Pitolisant's metabolic profile—extensive conversion to inactive metabolites with predominant renal elimination—further reduces the CYP450-mediated drug-drug interaction potential that complicates modafinil use in patients on concomitant medications [3]. These attributes make Pitolisant the most appropriate anchor treatment for pragmatic clinical trials and observational studies in heterogeneous narcolepsy populations [1][2][3].

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